4'-Fluoro-2'-methyl-[1,1'-biphenyl]-2-carbaldehyde
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Overview
Description
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde is an organic compound with the molecular formula C14H11FO. It is a derivative of biphenyl, where the biphenyl core is substituted with a fluoro group at the 4’ position and a methyl group at the 2’ position, along with an aldehyde group at the 2 position. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction involves the coupling of a boronic acid derivative with a halogenated biphenyl compound in the presence of a palladium catalyst.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods
Industrial production methods for 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde are similar to laboratory-scale syntheses but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NH3, catalysts like palladium or copper
Major Products
Oxidation: 4’-Fluoro-2’-methyl-biphenyl-2-carboxylic acid
Reduction: 4’-Fluoro-2’-methyl-biphenyl-2-methanol
Substitution: 4’-Amino-2’-methyl-biphenyl-2-carbaldehyde
Scientific Research Applications
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde depends on its specific application:
Enzyme Inhibition: The aldehyde group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity.
Receptor Binding: The biphenyl core can interact with hydrophobic pockets of receptors, while the fluoro and methyl groups can enhance binding affinity through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde: Similar structure but with the aldehyde group at the 3 position.
4-Fluoro-2-methyl-benzyl-piperidine hydrochloride: Contains a piperidine ring instead of the biphenyl core.
Uniqueness
4’-Fluoro-2’-methyl-biphenyl-2-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of the fluoro, methyl, and aldehyde groups allows for versatile applications in various fields of research and industry.
Properties
Molecular Formula |
C14H11FO |
---|---|
Molecular Weight |
214.23 g/mol |
IUPAC Name |
2-(4-fluoro-2-methylphenyl)benzaldehyde |
InChI |
InChI=1S/C14H11FO/c1-10-8-12(15)6-7-13(10)14-5-3-2-4-11(14)9-16/h2-9H,1H3 |
InChI Key |
MBJRAGFWKFGUKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=CC=C2C=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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